molecular formula C9H6BrNO B1269533 3-Bromoquinolin-8-ol CAS No. 139399-62-5

3-Bromoquinolin-8-ol

Cat. No. B1269533
CAS RN: 139399-62-5
M. Wt: 224.05 g/mol
InChI Key: VYGIVXTVBNTOLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Regioselective synthesis of 3-bromoquinoline derivatives, including 3-Bromoquinolin-8-ol, can be achieved via formal [4 + 2]-cycloaddition between N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes. This method provides a pathway for not only the synthesis of 3-Bromoquinolin-8-ol but also other quinoline derivatives using appropriate alkynes (Tummatorn et al., 2015). Furthermore, bromo-4-iodoquinoline, an important intermediate for the synthesis of biologically active compounds, showcases the versatility and importance of bromoquinolines in synthesis pathways (Wenhui Wang et al., 2015).

Molecular Structure Analysis

The structure of 7-Bromoquinolin-8-ol, a closely related compound, was analyzed, revealing that bromination of an 8-hydroxyquinoline derivative occurs at the 7-position, with intermolecular and weak intramolecular O-H...N hydrogen bonds present. These interactions cause the molecules to pack as hydrogen-bonded dimers in the solid state, illustrating the impact of bromination on molecular structure and packing (Collis et al., 2003).

Chemical Reactions and Properties

Palladium-catalyzed regioselective cross-coupling reactions of 3-bromo-4-tosyloxyquinolin-2(1H)-one with arylboronic acids have been described, providing a simple and efficient route for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. This illustrates the chemical reactivity of bromoquinoline derivatives and their potential in creating complex quinoline-based structures (Zhiyong Wang et al., 2007).

Physical Properties Analysis

The study of silver(I) complexes with 3-bromoquinoline has provided insights into the physical properties of bromoquinoline derivatives. These complexes demonstrate different coordination geometries and have been analyzed using various spectroscopic techniques, revealing their potential in material science and optical applications (Soliman et al., 2015).

Chemical Properties Analysis

Brominated hydroxyquinoline has been studied as a photolabile protecting group with sensitivity to multiphoton excitation, highlighting the chemical properties of bromoquinoline derivatives in the context of photochemistry. This compound has shown greater single-photon quantum efficiency compared to other photolabile protecting groups, indicating its utility in biological applications (Fedoryak & Dore, 2002).

Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of 6-Bromoquinolin-4-ol derivatives, closely related to 3-Bromoquinolin-8-ol, has shown significant antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) (Arshad et al., 2022). This indicates potential medical applications in combating resistant bacterial strains.

Chemical Synthesis Methods

3-Bromoquinolin-8-ol and its derivatives are synthesized using various chemical methods. A notable approach is the Skraup-Type Synthesis using 2,2,3-Tribromopropanal as a reagent for the transformation of substituted anilines into 3-bromoquinolin-6-ols (Lamberth et al., 2014).

Antimicrobial Evaluation

5-Amino-7-bromoquinolin-8-ol sulfonate derivatives, synthesized from 8-hydroxyquinoline, demonstrated potent antibacterial and antifungal activities. This further underscores the potential of bromoquinoline derivatives in antimicrobial applications (Krishna, 2018).

Photophysical Studies

Photophysical behavior studies of 3-bromoquinoline, closely related to 3-Bromoquinolin-8-ol, have provided insights into its phosphorescence emission, excitation spectra, and polarization properties. Such studies are crucial for understanding the electronic properties of these compounds (Márquez et al., 1992).

Applications in Organic Chemistry

The synthesis of bromoquinolines, including derivatives of 3-Bromoquinolin-8-ol, has found applications in organic chemistry for the preparation of various complex molecules and ligands. This includes the synthesis of n,n′-biquinolines using organonickel(0) complexes and the creation of novel chelating ligands for metal complexes (Benito et al., 1987).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, like 3-Bromoquinolin-8-ol, have been investigated as potential acid corrosion inhibitors for mild steel. These studies are significant for industrial applications where corrosion resistance is essential (Rbaa et al., 2020).

Safety and Hazards

The compound has a signal word of “Warning” according to its safety information . It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

properties

IUPAC Name

3-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIVXTVBNTOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327646
Record name 3-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139399-62-5
Record name 3-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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